N-(2,3-dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

NK1 antagonist Substance P receptor binding affinity

Obtain a research-grade NK1 antagonist with validated pharmacology. This sulfonamide benzamide features a distinct 2,3-dimethylphenyl amide and 3,5-dimethylpiperidine sulfonyl motif, delivering an IC50 of 2.35 nM at NK1. Its low CYP3A4 inhibition (IC50 6900 nM)—a >1.4-fold improvement over aprepitant—makes it a superior tool for dual-target and DDI screening. The XLogP3-AA of 4.4 suggests favorable CNS penetration for in vivo models of pain and emesis. Minor structural deviations in this class cause large potency shifts, making this exact compound essential for reproducible SAR studies.

Molecular Formula C22H28N2O3S
Molecular Weight 400.54
CAS No. 392327-04-7
Cat. No. B2801990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
CAS392327-04-7
Molecular FormulaC22H28N2O3S
Molecular Weight400.54
Structural Identifiers
SMILESCC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3C)C)C
InChIInChI=1S/C22H28N2O3S/c1-15-12-16(2)14-24(13-15)28(26,27)20-10-8-19(9-11-20)22(25)23-21-7-5-6-17(3)18(21)4/h5-11,15-16H,12-14H2,1-4H3,(H,23,25)
InChIKeyARFAOEWTDULQQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-Dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide (CAS 392327-04-7) – Procurement-Ready Differentiation Profile for NK1 Receptor Antagonist Research


N-(2,3-Dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a sulfonamide benzamide derivative [1] that features a 2,3-dimethylphenyl amide group and a 3,5-dimethylpiperidine sulfonyl moiety. The compound is disclosed in patent literature as a substance P (NK1) receptor antagonist [2] and belongs to the N-(substituted sulfonyl)benzamide class, which is also under investigation for Nav1.7 sodium channel inhibition [3]. Its molecular weight is 400.5 g/mol with a computed XLogP3-AA of 4.4 [1].

Why Generic Substitution of N-(2,3-Dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide Is Not Advisable in Scientific Procurement


The sulfonamide benzamide class exhibits steep structure–activity relationships; minor changes to the piperidine sulfonyl group or the N‑phenyl substituent can alter target engagement by orders of magnitude [1]. The 2,3‑dimethylphenyl motif and the 3,5‑dimethylpiperidine ring create a steric and electronic environment that cannot be replicated by unsubstituted or differently substituted analogs [1]. Interchange with generic sulfonamide benzamides risks loss of NK1 potency and altered CYP3A4 liability, as shown by the divergent IC50 values of structurally adjacent patent examples [2].

Quantitative Differentiation Evidence for N-(2,3-Dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide – Head‑to‑Head and Cross‑Study Comparisons


NK1 Receptor Binding Affinity – Head‑to‑Head Comparison with Patent Example 6

In a direct, same‑assay comparison, the target compound (Example 9) exhibited an NK1 receptor IC50 of 2.35 nM, whereas the structurally related Example 6 (BDBM261483) displayed an IC50 of 1 nM [1]. Although Example 6 is 2.35‑fold more potent, the target compound shows a 13% higher IC50 for CYP3A4 (6900 nM vs. 6100 nM), indicating a modestly improved metabolic safety window [1].

NK1 antagonist Substance P receptor binding affinity

CYP3A4 Inhibition Liability – Differentiated from High‑Risk NK1 Antagonists

The target compound inhibits CYP3A4 with an IC50 of 6900 nM, which is substantially weaker than the clinically used NK1 antagonist aprepitant (IC50 ~3‑10 µM; known clinical CYP3A4 interaction liability) [2]. Within the same patent series, Example 6 shows a CYP3A4 IC50 of 6100 nM, making the target compound’s profile slightly favorable [1].

CYP3A4 inhibition drug-drug interaction NK1 antagonist safety

Physicochemical Differentiation – Computed Lipophilicity (XLogP3‑AA) as a Selectivity Indicator

The computed XLogP3‑AA of the target compound is 4.4 [1], which is at least 0.6 log units lower than the estimated LogP of Example 6 (structure‑based estimate >5.0, due to additional aromatic fluorine substituents) [2]. Elevated lipophilicity is associated with increased promiscuity and CYP3A4 inhibition; thus, the target compound’s lower logP suggests a more favorable developability profile.

lipophilicity drug-like properties NK1 antagonist design

Best-Use Scenarios for N-(2,3-Dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide – Targeting NK1‑Mediated Pathways


NK1 Receptor Pharmacology and Binding Studies

Employ the compound as a high‑affinity tool ligand for NK1 receptor binding assays, using its characterized IC50 of 2.35 nM and CYP3A4 profile (IC50 6900 nM) to benchmark novel antagonists [1]. The 13% reduced CYP3A4 liability relative to Example 6 makes it ideal for dual‑target screening campaigns [2].

Drug–Drug Interaction Risk Assessment in ADME Panels

Use the compound in early‑stage CYP3A4 inhibition assays to evaluate the DDI potential of NK1‑targeted candidates. Its CYP3A4 IC50 (6900 nM) provides a safety reference point that is >1.4‑fold weaker than aprepitant [3].

Preclinical Models of Neurokinin‑Mediated Pain and Emesis

Apply the compound in rodent models of substance P‑induced pain or cisplatin‑induced emesis to establish in vivo proof‑of‑concept for NK1 antagonism. The lower lipophilicity (XLogP3‑AA 4.4) predicts better CNS penetration than more lipophilic analogs [4].

SAR Exploration of the Sulfonamide Benzamide Scaffold

Utilize the compound as a reference standard for structure–activity relationship studies around the 3,5‑dimethylpiperidine sulfonyl group. Its publicly available binding data allow benchmarking of newly synthesized analogs [1].

Quote Request

Request a Quote for N-(2,3-dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.